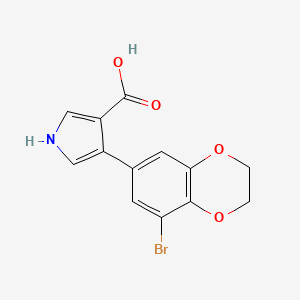

4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid” is a complex organic compound. It contains a bromine atom, a benzodioxin ring, a pyrrole ring, and a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a benzodioxin ring, which is a type of heterocyclic compound (a ring structure that contains atoms of at least two different elements), and a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors, including the presence of the bromine atom, which is a good leaving group, and the carboxylic acid group, which can participate in various reactions such as esterification and amide formation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylic acid group would likely make the compound acidic. The bromine atom might increase the compound’s reactivity .Applications De Recherche Scientifique

Anti-Inflammatory Properties

Compounds related to 4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid have shown promising anti-inflammatory activities. Studies have synthesized and evaluated racemic mixtures of 2-(2,3-dihydro-1,4-benzodioxin)propionic acid and its enantiomers for anti-inflammatory properties, finding significant activity comparable to other anti-inflammatory agents (Vazquez, Rosell, & Pujol, 1997). Another research synthesized carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit and found them to have anti-inflammatory properties similar to Ibuprofen in rat paw edema assays (Vazquez, Rosell, & Pujol, 1996).

Antibacterial and Antifungal Agents

Various derivatives of the compound have been synthesized and evaluated for antimicrobial and antifungal activities. Some synthesized compounds showed suitable antibacterial and antifungal potential, with a few demonstrating good antimicrobial potential with low hemolytic activity (Abbasi et al., 2020). Novel N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides were synthesized as potent antibacterial agents with modest toxicity (Abbasi et al., 2022).

Anticonvulsant Activity

Derivatives based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid, including amino amides and amino esters, have been synthesized and evaluated for anticonvulsant activity. The study explored the anticonvulsant properties of these synthesized compounds (Arustamyan et al., 2019).

Synthesis of Therapeutic Agents

The compound and its derivatives are used as chiral synthons for enantiospecific synthesis of therapeutic agents like (S)-doxazosin mesylate and WB 4101. An amidase activity from Alcaligenes faecalis subsp. parafaecalis was discovered for efficient production of enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, a valuable chiral synthon (Mishra et al., 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-1H-pyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO4/c14-10-3-7(4-11-12(10)19-2-1-18-11)8-5-15-6-9(8)13(16)17/h3-6,15H,1-2H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQZOJRETNUGLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C=C2Br)C3=CNC=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1370937.png)

![N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide](/img/structure/B1370942.png)